2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole
Description
2-((4-Methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a pentyl chain at the N1 position and a (4-methoxyphenoxy)methyl group at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, while the methoxyphenoxy and pentyl substituents likely influence lipophilicity, steric bulk, and electronic properties.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-pentylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-4-7-14-22-19-9-6-5-8-18(19)21-20(22)15-24-17-12-10-16(23-2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBOJIQBQFQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenol derivative reacts with a halomethylbenzimidazole intermediate.
Attachment of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions, where a pentyl halide reacts with the benzimidazole core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole exhibit significant antifungal activity. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of various fungal pathogens, making them potential candidates for antifungal drug development .
Anticancer Properties
Recent investigations into benzimidazole derivatives have also highlighted their potential as anticancer agents. The structural features of 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
Mechanism of Action
The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with DNA and disruption of cellular processes. Compounds like 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole may intercalate into DNA or inhibit topoisomerases, leading to increased DNA damage and subsequent cell death .
Materials Science
Supramolecular Chemistry
In materials science, benzimidazole derivatives are utilized in the formation of supramolecular structures due to their ability to engage in π-π stacking and hydrogen bonding interactions. The unique structural characteristics of 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole allow it to act as a building block for creating complex supramolecular networks, which can be used in the development of new materials with tailored properties .
Nanomaterials
Research has indicated that benzimidazole derivatives can be incorporated into nanomaterials for applications in drug delivery systems. The hydrophobic nature of compounds like 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole enhances their compatibility with lipid-based carriers, improving the solubility and bioavailability of poorly soluble drugs .
Agricultural Applications
Pesticides and Herbicides
Benzimidazole derivatives have been explored as potential pesticides due to their ability to inhibit fungal growth. Compounds similar to 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole can be effective against agricultural pests and diseases, providing an eco-friendly alternative to traditional chemical pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole ()
- Structure : Features a benzyl group at N1 and a 4-methoxyphenyl group at C2.
- Synthesis : Likely synthesized via condensation of 4-methoxybenzaldehyde with o-phenylenediamine derivatives, followed by N-benzylation.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole ()
- Synthesis: Prepared via a one-pot reaction involving 4-fluorobenzaldehyde, o-phenylenediamine, and sodium metabisulfite in ethanol.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Structure : Contains a propyl group at N1, a 3,4-dimethoxyphenyl group at C2, and a 4-methoxyphenyl carboxamide at C4.
- Synthesis : Multistep synthesis involving aldehydes, diamines, and carboxamide coupling.
- The shorter propyl chain at N1 may reduce lipophilicity compared to the pentyl group in the target compound .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The pentyl chain likely increases logP compared to shorter chains (e.g., propyl in ) or aromatic substituents (e.g., benzyl in ).
- Solubility : Methoxy groups improve aqueous solubility via polarity, but the pentyl chain may counteract this effect, leading to moderate solubility in organic solvents .
- Melting Points : Fluorophenyl derivatives (e.g., ) exhibit lower melting points (~100–150°C) due to reduced symmetry, whereas methoxy-substituted analogs (e.g., ) may have higher melting points (>200°C) .
Biological Activity
2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives . This class is well-known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring a methoxyphenoxy group and a pentyl side chain, suggests potential for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole is . Its structural characteristics are crucial for understanding its biological activity:
| Property | Details |
|---|---|
| IUPAC Name | 2-[(4-methoxyphenoxy)methyl]-1-pentylbenzimidazole |
| CAS Number | 443328-65-2 |
| Molecular Weight | 324.42 g/mol |
| Solubility | Soluble in organic solvents |
The exact mechanism of action for 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole remains to be fully elucidated. However, compounds in the imidazole class typically exhibit their biological effects through several pathways:
- Enzyme Inhibition: Many imidazole derivatives act as inhibitors of various enzymes, including protein kinases and cyclooxygenases.
- DNA Interaction: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction: Certain compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activities
Research has indicated that benzimidazole derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, a study highlighted the effectiveness of various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Imidazole derivatives have been extensively researched for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. For example:
- Compound C1 demonstrated an LC50 of 25 μM in kidney cancer cells (HEK 293) .
- Another study reported that a related compound exhibited an IC50 of 0.75 μM against breast cancer cells (MCF-7) .
Case Study 1: Anticancer Activity
In a comparative study involving several synthesized imidazole derivatives, one compound showed potent activity against multiple cancer cell lines, including MCF-7 and A549. The study concluded that the mechanism involved the inhibition of key regulatory proteins associated with cell cycle progression and apoptosis .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various benzimidazole derivatives against pathogenic bacteria. The results indicated that compounds with similar structural features to 2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole exhibited strong inhibitory effects against E. coli and B. subtilis, supporting the potential use of such compounds in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
